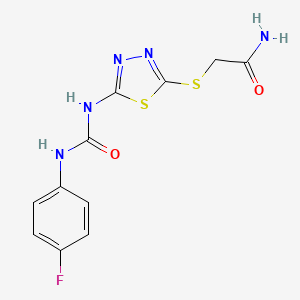

2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves the reaction of 4-fluoroaniline with thiocarbohydrazide to form the intermediate 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetamide or thiadiazole moieties, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Aplicaciones Científicas De Investigación

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a thiadiazole derivative with potential applications in medicinal chemistry. These compounds are known for diverse biological activities, including antimicrobial and anticancer properties.

Synthesis and Structure

The synthesis of Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves several steps under carefully controlled reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the structure of synthesized compounds.

Chemical Reactions

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate participates in chemical reactions typical of thiadiazole derivatives, which are essential for modifying the compound to enhance its biological activity or synthesize analogs for further study.

Potential Applications in Scientific Research

Ethyl 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)propanoate has several potential applications in scientific research:

- Drug Discovery and Development This compound exemplifies the potential of thiadiazole derivatives in addressing complex health issues.

- Studies of Protein Tyrosine Phosphatases (PTPases) It is used in studies to determine how modifications affect the potency and selectivity of the compound against specific PTPases.

Related Research

Other thiadiazole derivatives have also demonstrated significant biological activities:

- Anticancer Effects A series of pyrazolo-pyridines were synthesized and investigated for their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines . Compound St.4 exhibited the highest anticancer activity against HeLa cells, comparable to doxorubicin . Compound St.5 demonstrated significant cytotoxicity against MCF-7 and HCT116 cell lines .

- CDK2 Inhibition Thiazole derivatives are recognized as agents with diverse biological activities, including anticancer properties . A novel series of thiazole-hydrazine derivatives were synthesized as potential CDK2 inhibitors . Compound St.18 was the most active derivative on CDK2, being more potent than the roscovitine positive control .

- Apoptosis Induction Induction of apoptosis has been observed in some related compounds . Compound 4f resulted in a significant rise in the proportion of apoptotic cells .

Mecanismo De Acción

The mechanism of action of 2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, its ability to intercalate into DNA strands can prevent DNA replication and transcription, thereby inhibiting cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Thiadiazole Derivatives: Compounds such as 2-(4-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole share similar structural features and biological activities.

Triazole Derivatives: Compounds like N-[4-(carbamoylamino)phenyl]-2-[[5-(4-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide have comparable chemical properties and applications.

Uniqueness

What sets 2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide apart is its specific combination of a thiadiazole ring with a fluorophenyl group, which enhances its biological activity and chemical stability. This unique structure allows for a broader range of applications and improved efficacy in various fields .

Actividad Biológica

The compound 2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a derivative of the 1,3,4-thiadiazole family, which has gained attention due to its diverse biological activities. This article explores its cytotoxic properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a 1,3,4-thiadiazole ring substituted with a ureido group and a fluorophenyl moiety. The synthesis typically involves the reaction of thiosemicarbazide derivatives with isothiocyanates, followed by acylation to form the final product.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiadiazole derivatives. The compound has shown significant cytotoxic effects against various cancer cell lines:

- Inhibition Concentration (IC50) : The compound exhibited IC50 values ranging from 0.28 to 10.0 μg/mL against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and H460 (lung cancer). For instance, one study reported an IC50 of 3.29 μg/mL against HCT116 cells and 10 μg/mL against H460 cells .

- Mechanism of Action : The anticancer activity is attributed to the compound's ability to inhibit tubulin polymerization, which is critical for cell division. Molecular docking studies suggest strong binding affinity to tubulin, indicating that the compound may disrupt microtubule dynamics .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives of 1,3,4-thiadiazoles can inhibit bacterial growth effectively. For example, certain thiadiazole compounds have shown activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Studies have shown that related thiadiazole derivatives can reduce edema in animal models, suggesting potential use in treating inflammatory conditions .

Case Studies and Research Findings

| Study | Biological Activity | Cell Line/Model | IC50/ED50 |

|---|---|---|---|

| Moise et al. (2009) | Anticancer | MCF-7 | 0.28 μg/mL |

| Toolabi et al. (2020) | Antiepileptic | MES test | ED50 = 2.70 μmol/kg |

| Aliyu et al. (2021) | Anticonvulsant | MES & PTZ tests | 66.67% protection at 100 mg/kg |

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural features:

- Substituents : The presence of electron-withdrawing groups like fluorine enhances cytotoxicity. Compounds with a 4-fluorophenyl substituent have shown markedly improved activity compared to their non-fluorinated counterparts .

- Linker Variations : The type of linker connecting the thiadiazole ring to other moieties also affects biological activity. Variants with flexible linkers tend to exhibit better bioavailability and efficacy .

Propiedades

IUPAC Name |

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN5O2S2/c12-6-1-3-7(4-2-6)14-9(19)15-10-16-17-11(21-10)20-5-8(13)18/h1-4H,5H2,(H2,13,18)(H2,14,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOWMDVVMHEQTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=NN=C(S2)SCC(=O)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN5O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.